molecular formula C13H21N B1348404 N-benzyl-N-hexylamine CAS No. 25468-44-4

N-benzyl-N-hexylamine

Cat. No.: B1348404
CAS No.: 25468-44-4
M. Wt: 191.31 g/mol
InChI Key: VFZWCTYGZWDQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-hexylamine is an organic compound with the molecular formula C13H21N. It is a secondary amine, characterized by the presence of a benzyl group (C6H5CH2-) and a hexyl group (C6H13-) attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-hexylamine can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with hexanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.

Another method involves the alkylation of benzylamine with hexyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. One such method includes the catalytic hydrogenation of benzylidenehexylamine using a metal catalyst like palladium on carbon. The reaction is conducted under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-hexylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or hexyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: this compound oxide

    Reduction: this compound

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

N-benzyl-N-hexylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-benzyl-N-hexylamine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and engage in various non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

N-benzyl-N-hexylamine can be compared with other similar compounds, such as:

    N-benzyl-N-methylamine: This compound has a methyl group instead of a hexyl group, resulting in different physical and chemical properties.

    N-hexyl-N-methylamine: It has a hexyl group and a methyl group, making it less bulky compared to this compound.

    N-benzyl-N-ethylamine: This compound has an ethyl group instead of a hexyl group, affecting its reactivity and applications.

Properties

IUPAC Name

N-benzylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZWCTYGZWDQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180155
Record name Benzenemethanamine, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-44-4
Record name N-Hexylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25468-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A! 200 ml (1.49 moles) of hexylamine cooled to 5° C. were added with benzyl bromide (42.3 ml, 0.35 mole), and the resultant mixture was stirred for 1 hour at room temperature. The hexylamine in excess was then distilled off under vacuum, and the residue dissolved in 300 ml of ethyl ether and washed with 200 ml of 0.5N sodium hydroxide. The ether phase was anhydrified over sodium sulfate and evaporated to dryness thus yielding 75.5 g of a crude which, by distillation under vacuum, gave 59 g (yield: 89%) of N-benzyl-N-hexylamine (b.p.--90°-95° C./0.6 mmHg).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.